molecular formula C21H33N3O B2361336 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 1210411-48-5

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2361336
CAS No.: 1210411-48-5
M. Wt: 343.515
InChI Key: KOLATTUXDZPSEH-UHFFFAOYSA-N
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Description

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C21H33N3O and its molecular weight is 343.515. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Analogues : Ureas similar to 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea have been synthesized for various applications, including small molecule anticancer drugs. A study by Zhang et al. (2019) describes a high yield synthetic method for a related compound, demonstrating the significance of such ureas in medicinal chemistry (Zhang et al., 2019).

Biological Activity and Applications

  • Neuropeptide Y5 Receptor Antagonism : Fotsch et al. (2001) explored compounds structurally related to the urea for their role as neuropeptide Y5 receptor antagonists. These compounds demonstrate significant in vitro potency and have potential applications in neuropharmacology (Fotsch et al., 2001).

  • Inhibition of Soluble Epoxide Hydrolase : Rose et al. (2010) investigated 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase. These findings indicate the therapeutic potential of such ureas in inflammation and pain management (Rose et al., 2010).

  • Enzyme-Linked Immunosorbent Assay Development : Fang-shi (2007) developed an immunochemical method using urea derivatives, showcasing their application in analytical chemistry and environmental monitoring (Fang-shi, 2007).

  • Cytokinin-Like Activity in Plant Biology : Urea derivatives, as reviewed by Ricci & Bertoletti (2009), exhibit cytokinin-like activity, influencing plant cell division and differentiation. This highlights their importance in plant biology and agricultural sciences (Ricci & Bertoletti, 2009).

  • Metabolism and Pharmacokinetics : The metabolism of soluble epoxide hydrolase inhibitors, which are structurally similar to the compound , was studied by Wan et al. (2019). This research is crucial for understanding the safety and efficacy of such compounds in medicinal applications (Wan et al., 2019).

Properties

IUPAC Name

1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c25-21(22-14-6-9-18-7-2-1-3-8-18)23-17-19-12-15-24(16-13-19)20-10-4-5-11-20/h1-3,7-8,19-20H,4-6,9-17H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLATTUXDZPSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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